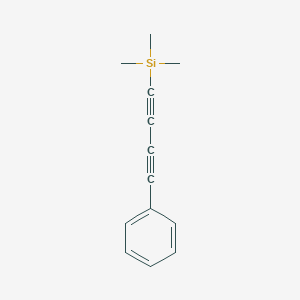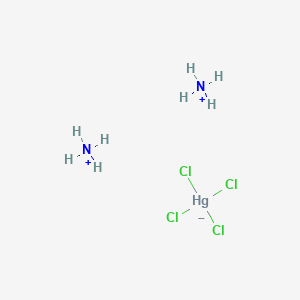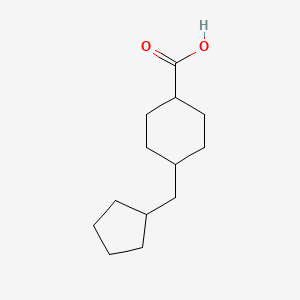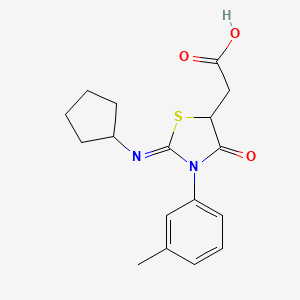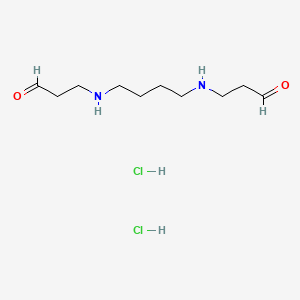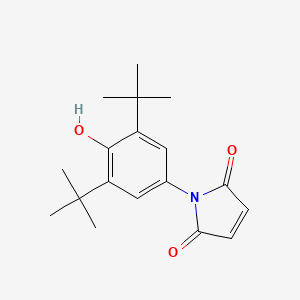
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It features a pyrrole ring substituted with a hydroxyphenyl group, which is further modified with tert-butyl groups
Méthodes De Préparation
The synthesis of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pyrrole-2,5-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine.
Applications De Recherche Scientifique
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant properties. It can scavenge free radicals, making it useful in biological research related to oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its antioxidant properties may have implications in the treatment of diseases related to oxidative damage.
Industry: The compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Molecular Targets: The compound interacts with enzymes and proteins involved in oxidative stress pathways. It can modulate the activity of these targets, leading to reduced oxidative damage.
Pathways: The compound influences pathways related to cellular redox balance. By modulating these pathways, it helps maintain cellular homeostasis.
Comparaison Avec Des Composés Similaires
1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:
3,5-Di-tert-butyl-4-hydroxyacetophenone: This compound shares the hydroxyphenyl group but differs in the presence of an acetophenone moiety instead of a pyrrole ring. It is also known for its antioxidant properties.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): This compound features multiple hydroxyphenyl groups linked through a pentaerythritol core. It is used as an antioxidant in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has a long alkyl chain, making it suitable for use in materials with specific hydrophobic properties.
Propriétés
Numéro CAS |
40937-74-4 |
|---|---|
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(3,5-ditert-butyl-4-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)12-9-11(19-14(20)7-8-15(19)21)10-13(16(12)22)18(4,5)6/h7-10,22H,1-6H3 |
Clé InChI |
YRLQSCITKZYPFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


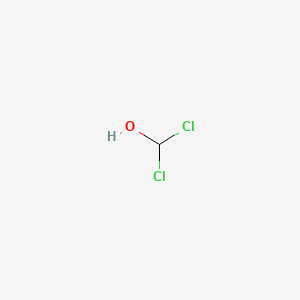
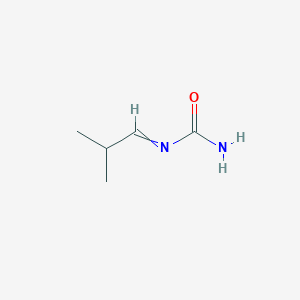
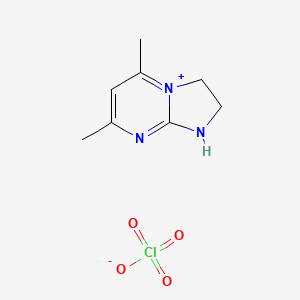

![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
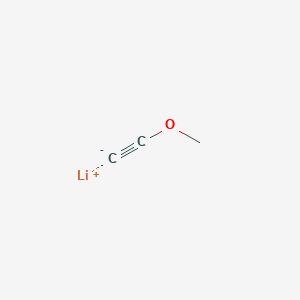
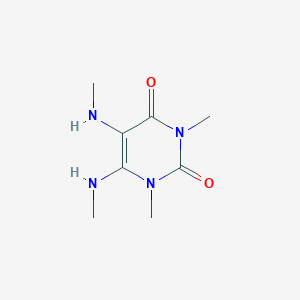
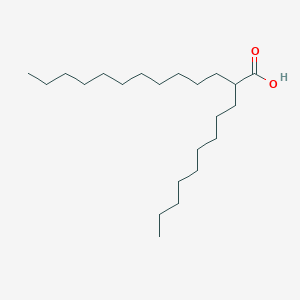
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)
